

Comparative Analysis of the X-ray Crystal Structure of Anisole Derivatives

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Compound of Interest

Compound Name: 4-Bromo-2,6-dimethylanisole

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Crystallographic Analysis of Anisole Derivatives, with a Focus on the **4-Bromo-2,6-dimethylanisole** Scaffold.

This guide provides a comparative overview of the X-ray crystal structures of anisole and its derivatives, offering insights into the structural impact of substituent groups. Due to the absence of a publicly available crystal structure for **4-Bromo-2,6-dimethylanisole**, this guide leverages data from the parent compound, anisole, and the closely related 2,6-dimethylphenol to infer potential structural characteristics. This information is crucial for understanding intermolecular interactions and guiding the design of novel pharmaceutical compounds.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for anisole and 2,6-dimethylphenol, providing a basis for predicting the structural properties of **4-Bromo-2,6-dimethylanisole**.

Parameter	Anisole	2,6-Dimethylphenol	4-Bromo-2,6-dimethylanisole (Predicted)
Chemical Formula	C ₇ H ₈ O	C ₈ H ₁₀ O	C ₉ H ₁₁ BrO
Molecular Weight	108.14 g/mol	122.16 g/mol	215.09 g/mol
Crystal System	Monoclinic	Orthorhombic	-
Space Group	P2 ₁ /c	P2 ₁ 2 ₁ 2 ₁	-
Unit Cell Dimensions	a = 12.63 Å, b = 6.09 Å, c = 7.82 Å β = 104.9°	a = 6.05 Å, b = 8.12 Å, c = 14.17 Å	-
Reference	[1]	[Cambridge Structural Database]	-

Note: The data for **4-Bromo-2,6-dimethylanisole** is predictive and not based on experimental results.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal X-ray diffraction is a multi-step process. The general workflow is outlined below.

Crystal Growth

The initial and often most challenging step is the growth of a high-quality single crystal. For small organic molecules like anisole derivatives, several methods can be employed:

- **Slow Evaporation:** A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
- **Vapor Diffusion:** The compound is dissolved in a solvent in which it is soluble, and a less volatile "anti-solvent" in which the compound is insoluble is allowed to slowly diffuse into the solution, inducing crystallization.

- **Cooling:** A saturated solution of the compound is slowly cooled, reducing its solubility and causing crystals to form.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. Key aspects of data collection include:

- **X-ray Source:** Commonly used sources are copper (Cu K α) or molybdenum (Mo K α) radiation.
- **Temperature:** Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
- **Data Collection Strategy:** The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible orientations.

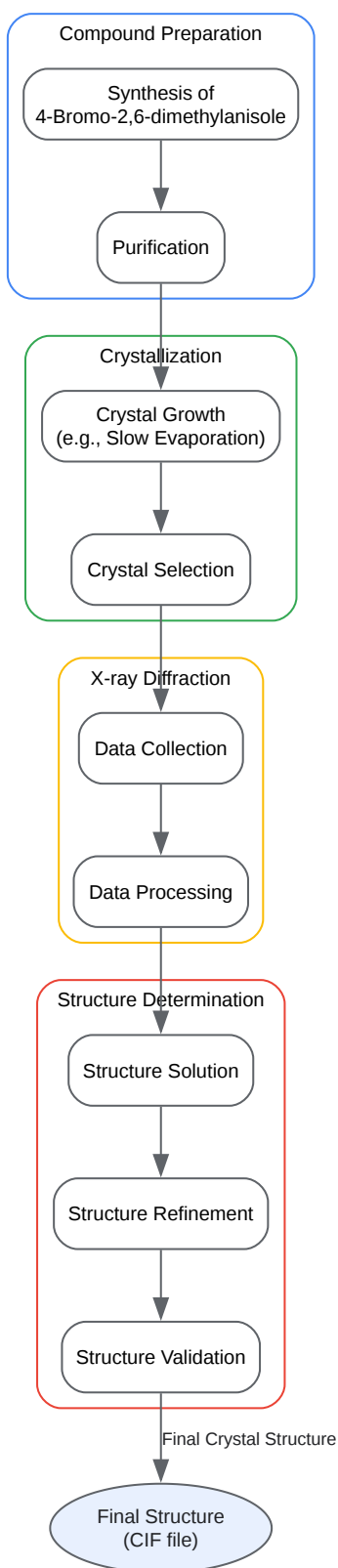
Structure Solution and Refinement

The collected diffraction data is then processed to determine the arrangement of atoms in the crystal.

- **Structure Solution:** The initial positions of the atoms are determined using computational methods such as direct methods or Patterson methods.
- **Structure Refinement:** The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the structural model. This is an iterative process that minimizes the R-factor, a measure of the goodness of fit.

Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the X-ray crystal structure of a small molecule.



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Caption: Workflow for X-ray Crystal Structure Determination.

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References

- 1. Anisole at 100 K: the first crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
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